molecular formula C24H20N2O6 B557944 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid CAS No. 210282-30-7

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid

Cat. No. B557944
CAS RN: 210282-30-7
M. Wt: 432.4 g/mol
InChI Key: KVLRWXBYPKSBFY-NRFANRHFSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C24H20N2O6 and its molecular weight is 432.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Synthetic Applications

This compound is utilized in the synthesis of novel molecules with potential antioxidant, anti-inflammatory, and antiulcer activities. For example, novel compounds synthesized for evaluation of their in vitro antioxidant, anti-inflammatory activity, and antiulcer activity showed significant efficacy, indicating the chemical's versatility in drug synthesis (Subudhi & Sahoo, 2011).

Fluorescent Properties

Fluorenyl derivatives have been studied for their linear and nonlinear photophysics and bioimaging applications, such as in integrin-targeting probes for cell imaging. These applications demonstrate the compound's role in developing advanced imaging techniques (Morales et al., 2010).

Self-Assembly and Material Science

Self-Assembled Structures

Research on Fmoc-modified amino acids reveals their capability to form diverse self-assembled structures, which are promising for the design of novel biomaterials. These self-assembling properties are crucial for developing new materials with controlled architectures (Gour et al., 2021).

Hydrogel Applications

Enzyme-activated surfactants based on fluorenyl-methoxycarbonyl-protected amino acids are used for carbon nanotube dispersion, highlighting the compound's utility in material science for creating on-demand homogeneous aqueous dispersions (Cousins et al., 2009).

Molecular Sensing and Detection

Sensing Applications

Fluorenyl compounds have been developed for highly selective sensing of critical materials such as picric acid, Fe3+, and l-arginine. These findings underscore the potential for using such compounds in environmental monitoring and biochemical assays (Han et al., 2020).

Biochemical Analysis

Biochemical Properties

Fmoc-L-2-Nitrophenylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group serves as a protecting group for the amino group, preventing unwanted reactions during peptide chain elongation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The nitro group on the phenyl ring can participate in redox reactions, influencing the overall reactivity of the compound. Fmoc-L-2-Nitrophenylalanine is also known to interact with other biomolecules, including nucleic acids and lipids, through non-covalent interactions such as hydrogen bonding and π-π stacking .

Cellular Effects

The effects of Fmoc-L-2-Nitrophenylalanine on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to changes in gene expression. Additionally, Fmoc-L-2-Nitrophenylalanine can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways. These effects can vary depending on the cell type and the concentration of the compound used .

Molecular Mechanism

The molecular mechanism of action of Fmoc-L-2-Nitrophenylalanine involves several key interactions at the molecular level. The Fmoc group protects the amino group during peptide synthesis, allowing for selective reactions at other functional groups. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biomolecules. These interactions can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways. Fmoc-L-2-Nitrophenylalanine can also bind to specific proteins and nucleic acids, influencing their structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-L-2-Nitrophenylalanine can change over time. The stability of the compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, Fmoc-L-2-Nitrophenylalanine can undergo degradation, leading to the formation of by-products that may affect its activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and enzyme activity. These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Fmoc-L-2-Nitrophenylalanine in animal models vary with different dosages. At low doses, the compound can have beneficial effects, such as enhancing peptide synthesis and modulating cellular signaling pathways. At high doses, Fmoc-L-2-Nitrophenylalanine can exhibit toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed, where the compound’s activity changes significantly at specific concentration ranges .

Metabolic Pathways

Fmoc-L-2-Nitrophenylalanine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. The nitro group can be reduced to form amines, which can then participate in further biochemical reactions. The compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels. These interactions can have significant implications for cellular metabolism and overall biochemical processes .

Transport and Distribution

The transport and distribution of Fmoc-L-2-Nitrophenylalanine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Once inside the cell, Fmoc-L-2-Nitrophenylalanine can interact with intracellular proteins and nucleic acids, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within the cell .

Subcellular Localization

The subcellular localization of Fmoc-L-2-Nitrophenylalanine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes. The activity of Fmoc-L-2-Nitrophenylalanine can be influenced by its localization, as different cellular compartments provide distinct microenvironments that can modulate its reactivity and interactions with biomolecules .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6/c27-23(28)21(13-15-7-1-6-12-22(15)26(30)31)25-24(29)32-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,29)(H,27,28)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLRWXBYPKSBFY-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80943325
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-2-nitrophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80943325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

210282-30-7
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-2-nitrophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80943325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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